molecular formula C17H26N4O B10900416 1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B10900416
M. Wt: 302.4 g/mol
InChI Key: MKZWEGCMPIGRNE-UHFFFAOYSA-N
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Description

1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-B]pyridine core, which is a bicyclic system combining a pyrazole and a pyridine ring. The presence of butyl and isobutyl groups, along with dimethyl substitutions, adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction typically requires the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and can be employed to couple boronic acid derivatives with halogenated pyrazolo[3,4-B]pyridine intermediates . The reaction conditions typically involve the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butyl, isobutyl, and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1-butyl-3,6-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H26N4O/c1-6-7-8-21-16-15(13(5)20-21)14(9-12(4)19-16)17(22)18-10-11(2)3/h9,11H,6-8,10H2,1-5H3,(H,18,22)

InChI Key

MKZWEGCMPIGRNE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NCC(C)C)C

Origin of Product

United States

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